3,4-Dimethylphenyl (2,4-dibromophenyl)carbamate
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Overview
Description
3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a carbamate group (-NHCOO-) linked to a 3,4-dimethylphenyl group and a 2,4-dibromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2,4-dibromophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
3,4-Dimethylphenyl isocyanate+2,4-Dibromophenol→3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMOPHENYL N-(3,4-DICHLOROPHENYL)CARBAMATE
- 2,4-DIBROMOPHENYL N-(2,4-DIMETHOXYPHENYL)CARBAMATE
- N-(3,4-DIMETHYLPHENYL) 2-BROMOBENZAMIDE
Uniqueness
3,4-DIMETHYLPHENYL N-(2,4-DIBROMOPHENYL)CARBAMATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dimethyl and dibromo substituents can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13Br2NO2 |
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Molecular Weight |
399.08 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-(2,4-dibromophenyl)carbamate |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-3-5-12(7-10(9)2)20-15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
RDSWERXGTFSAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Br)Br)C |
Origin of Product |
United States |
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